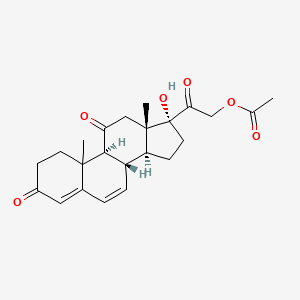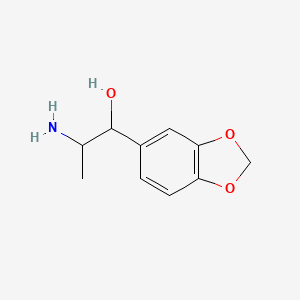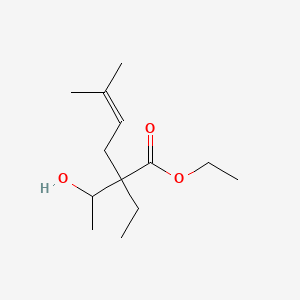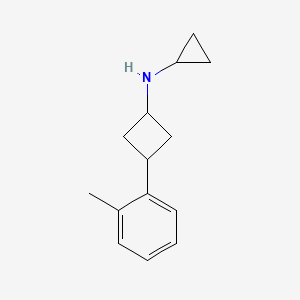
4-Hydroxyoxane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyoxane-3-carbonitrile is a chemical compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol It is a derivative of oxane, featuring a hydroxyl group at the fourth position and a nitrile group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyoxane-3-carbonitrile typically involves the reaction of oxane derivatives with suitable nitrile precursors. One common method is the nucleophilic substitution reaction, where a hydroxyl group is introduced at the fourth position of the oxane ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization and chromatography to obtain the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxyoxane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxane-3-one derivatives.
Reduction: Formation of 4-hydroxyoxane-3-amine.
Substitution: Formation of 4-alkoxyoxane-3-carbonitrile or 4-acetoxyoxane-3-carbonitrile.
Applications De Recherche Scientifique
4-Hydroxyoxane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxyoxane-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Hydroxyoxane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Hydroxyoxane-3-amine: Similar structure but with an amine group instead of a nitrile group.
4-Hydroxyoxane-3-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness: 4-Hydroxyoxane-3-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
4-hydroxyoxane-3-carbonitrile |
InChI |
InChI=1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2 |
Clé InChI |
GYTBAEBRVTVWKQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(C1O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315669.png)

![rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12315672.png)

![1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315677.png)




![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315706.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile](/img/structure/B12315714.png)

![3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315737.png)
